2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide
Description
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-11-6-8-13(9-7-11)24(21,22)10-14(20)18-19-15(23)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZLZQFOBANMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylthiourea under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfonyl vs. Imide Groups : The target’s sulfonyl group increases hydrophilicity compared to 3-chloro-N-phenyl-phthalimide’s anhydride-based imide ring, which is critical for polymer synthesis .
- Thiocarbamoyl (Ptc) vs. Cyano-Mercapto: The Ptc group in the target offers reversible amine protection, contrasting with the acrylamide precursor in , which undergoes cyclization to form thiophenes.
- Hybrid Structures: Compound combines acetamide with a purinone moiety, suggesting divergent biological targets (e.g., adenosine receptors) compared to the target’s sulfonamide-Ptc architecture.
Reactivity Comparison :
- The Ptc group in the target compound allows selective deprotection under mild acidic conditions, unlike the stable sulfonyl group, which requires stronger bases for modification .
- Compound ’s mercapto and cyano groups facilitate cyclization, whereas the target’s sulfonyl group may limit such reactions due to steric hindrance.
Biological Activity
2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide is a synthetic compound with notable biological activity, primarily due to its sulfonamide structure. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.84 g/mol. Its structure includes a sulfonamide group , which is known for its antibacterial properties, along with a chlorophenyl and thioxomethyl group that contribute to its reactivity and potential therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzenesulfonyl chloride with phenylthiourea under controlled conditions:
-
Reagents :
- 4-chlorobenzenesulfonyl chloride
- Phenylthiourea
- Solvents: dichloromethane or acetonitrile
- Base: triethylamine
-
Reaction Conditions :
- Temperature control
- Reaction time optimization
This process ensures high yield and purity, critical for subsequent biological testing.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects by disrupting bacterial growth and replication.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The compound demonstrates significant inhibition against various bacterial strains due to its sulfonamide moiety.
- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viruses by interfering with their replication processes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Studies : In vitro tests have shown that compounds similar to this compound can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
- Antiviral Mechanisms : A study on related compounds indicated that specific derivatives could target viral DNA replication processes, suggesting a pathway for further exploration in antiviral drug development .
- Toxicity Assessments : Toxicity studies are crucial for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index for further development .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide?
The compound is typically synthesized via multi-step organic reactions, including:
- Sulfonation : Introduction of the 4-chlorophenylsulfonyl group using chlorosulfonic acid or sulfonyl chloride derivatives under controlled pH (6–7) .
- Thioureido linkage formation : Reaction of phenyl isothiocyanate with a primary amine intermediate, requiring anhydrous conditions and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Acetylation : Final step using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the ethanamide moiety .
Key considerations : Temperature control (60–80°C for sulfonation), inert atmosphere (N₂), and purification via column chromatography .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and thiourea groups) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) verify functional groups .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
Solvent polarity and protic/aprotic nature significantly impact yield. Comparative studies suggest:
| Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DCM | 25°C | 65 | 92 | |
| DMF | 80°C | 82 | 88 | |
| Ethanol | 60°C | 45 | 95 | |
| Methodological recommendation : Use DMF for higher yields but monitor side reactions (e.g., sulfonyl group hydrolysis) via TLC . |
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with biological assays .
Resolution strategies :- Standardize assay protocols (e.g., IC₅₀ determination under fixed ATP concentrations) .
- Re-purify batches using preparative HPLC and re-test .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .
Validation : Cross-check with in vitro enzyme inhibition assays (e.g., IC₅₀ < 10 µM for kinase targets) .
Q. What are the environmental degradation pathways of this compound under varying conditions?
- Hydrolysis : Stability at pH 7.4 (simulated physiological conditions) vs. pH 9 (alkaline degradation) .
- Photolysis : UV-Vis exposure (λ = 254 nm) generates sulfonic acid derivatives, identified via LC-MS .
- Microbial degradation : Assess using OECD 301B test (ready biodegradability) with activated sludge .
Key data : Half-life (t₁/₂) of 48 hours in aqueous solutions at 25°C .
Methodological Tables
Q. Table 1. Comparative Solvent Effects on Synthesis
| Parameter | DCM | DMF | Ethanol |
|---|---|---|---|
| Reaction Time | 24 hrs | 8 hrs | 48 hrs |
| Yield (%) | 65 | 82 | 45 |
| Purity (%) | 92 | 88 | 95 |
| Side Products | <5% | 10–15% | <2% |
Q. Table 2. Environmental Degradation Products
| Condition | Major Degradation Products | Detection Method |
|---|---|---|
| pH 9, 72 hrs | 4-Chlorobenzenesulfonic acid | LC-MS |
| UV exposure | Phenylthiourea derivatives | HPLC-UV |
| Microbial | Non-detected (persistent) | OECD 301B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
